3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid
Description
3-[4-(Diethylsulfamoyl)phenyl]prop-2-enoic acid (CAS: EN300-833009) is a propenoic acid derivative featuring a para-substituted diethylsulfamoyl group on the phenyl ring. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.33 g/mol . The diethylsulfamoyl moiety contributes to its physicochemical properties, including solubility and lipophilicity, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
(E)-3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16/h5-10H,3-4H2,1-2H3,(H,15,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJKOMQNAPTKQ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of propenoic acid derivatives with sulfonamide-based substituents. Key analogues include:
Physicochemical and Functional Differences
Substituent Effects on Lipophilicity: The diethylsulfamoyl group (logP ~0.9) offers moderate lipophilicity, balancing solubility and membrane permeability . Trifluoromethyl substituents (e.g., in C₁₀H₇F₃O₂) increase hydrophobicity (logP ~2.5) and metabolic stability but may reduce solubility . Smaller sulfonamides (e.g., ethylsulfamoyl, C₁₁H₁₃NO₄S) exhibit lower molecular weight and higher solubility (logP ~0.2) but reduced steric bulk for receptor interactions .
Acidity and Reactivity: The propenoic acid backbone confers acidity (pKa ~4.4), with minor variations depending on substituents. For example, 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a predicted pKa of 4.40 ±0.10 , similar to the target compound. Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity, while bulky substituents (e.g., diethylsulfamoyl) may sterically hinder interactions .
Biological Implications: Lusutrombopag (), a thrombopoietin receptor agonist, shares the propenoic acid core but incorporates a complex thiazole-carbamoyl group. This highlights how structural complexity correlates with target specificity . Sulfamoyl variations influence binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The diethyl group may enhance selectivity over simpler analogues .
Biological Activity
3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a prop-2-enoic acid backbone substituted with a diethylsulfamoyl group on the phenyl ring. This unique structure may influence its interactions with biological targets.
The biological activity of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.
Enzyme Inhibition
Research indicates that 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University evaluated the inhibitory effects of 3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic acid on carbonic anhydrase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for conditions related to carbonic anhydrase dysfunction.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of the compound, it was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, suggesting its potential use in treating infections caused by these pathogens.
Data Table: Biological Activities
| Biological Activity | Target | Effect | Concentration (µM) |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | Significant inhibition | 10 |
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | - |
| Escherichia coli | MIC = 15 µg/mL | - | |
| Anti-inflammatory | Pro-inflammatory cytokines | Reduced production | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
